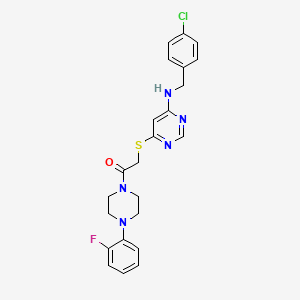

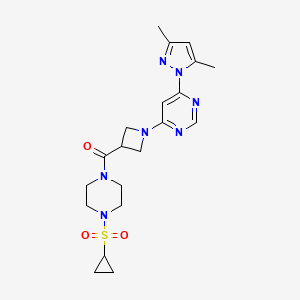

2-(Azetidin-1-yl)-3-methylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidinones, also known as β-lactams, are a class of compounds that contain a four-membered ring structure. They are highly important in organic and medicinal chemistry due to their presence in several antibiotics, including penicillins, cephalosporins, carbapenems, and others .

Synthesis Analysis

Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . Another method involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered cyclic amide. This structure is a key feature of many broad-spectrum β-lactam antibiotics .

Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions. For instance, they can participate in aza-Michael addition reactions with NH-heterocycles to yield functionalized 3-substituted azetidinones .

Scientific Research Applications

Antibacterial Agents

A key application of 2-(Azetidin-1-yl)-3-methylquinoxaline derivatives is in the development of antibacterial agents. Research by Frigola et al. (1995) on 7-azetidinylquinolones, a related compound, has shown promising results in antibacterial activity. These compounds have been synthesized with varying substituents and studied for their efficacy in vitro and in vivo against bacterial infections. The study highlighted the importance of the stereochemistry of the azetidine moiety for improved antibacterial activity (Frigola et al., 1995).

Drug Discovery

The compound has also found application in drug discovery. Duncton et al. (2009) used a radical addition method, the Minisci reaction, to introduce azetidin-3-yl groups into heteroaromatic bases. This method was utilized to modify compounds like the EGFR inhibitor gefitinib and a quinolinecarbonitrile Src tyrosine kinase inhibitor, showcasing the versatility of this compound in the modification and potential enhancement of existing drugs (Duncton et al., 2009).

Antidepressant and Nootropic Agents

Thomas et al. (2016) explored the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating potential antidepressant and nootropic activities. This research indicates the potential of azetidinone derivatives in the development of central nervous system (CNS) active agents, opening avenues for new treatments in mental health (Thomas et al., 2016).

Antimicrobial and Antifungal Activities

Vyas et al. (2007) synthesized and tested 2-aryl-3-(3'methyl quinoxalin-2'-yl-amino) 4-thiazolidinoes and azetidinones for their antimicrobial and antifungal activities. These studies contribute to the understanding of the potential of these compounds in combating various microorganisms, underscoring their importance in the development of new antimicrobial and antifungal agents (Vyas et al., 2007).

Mechanism of Action

While the mechanism of action for “2-(Azetidin-1-yl)-3-methylquinoxaline” specifically is not available, azetidinones in general are known for their antibacterial properties. They inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(azetidin-1-yl)-3-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-12(15-7-4-8-15)14-11-6-3-2-5-10(11)13-9/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDKIPVMVBNAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)

![5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2678994.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678999.png)

![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)